molecular formula C8H7N B1678323 p-Tolunitrile CAS No. 104-85-8

p-Tolunitrile

Cat. No. B1678323
CAS RN: 104-85-8
M. Wt: 117.15 g/mol
InChI Key: VCZNNAKNUVJVGX-UHFFFAOYSA-N
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Description

P-Tolunitrile, also known as 4-Methylbenzonitrile, is a beige solid . It has a molecular formula of C8H7N and a molecular weight of 117.15 g/mol . It is a natural product found in Thulinella chrysantha .


Synthesis Analysis

P-Tolunitrile can be synthesized by selective ammoxidation of methylbenzyl chlorides prepared by chloromethylation of toluene . Another method involves reacting p-toluic acid with urea in the presence of sulfamic acid in a certain solvent . A more traditional method involves the dehydration of amide or aldoxime, cyanation of aryl chloride or toluic acid, and diazotization of toluidine .


Molecular Structure Analysis

The InChI representation of p-Tolunitrile is InChI=1S/C8H7N/c1-7-2-4-8(6-9)5-3-7/h2-5H,1H3 . Its canonical SMILES representation is CC1=CC=C(C=C1)C#N . The molecule contains a total of 16 bonds, including 9 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aromatic) .


Chemical Reactions Analysis

Nitriles, such as p-Tolunitrile, may polymerize in the presence of metals and some metal compounds. They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions .


Physical And Chemical Properties Analysis

P-Tolunitrile has a density of 1.0±0.1 g/cm3, a boiling point of 218.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.5±3.0 kJ/mol and a flash point of 85.6±11.2 °C . It has a molar refractivity of 35.9±0.4 cm3 and a polar surface area of 24 Å2 .

Safety And Hazards

P-Tolunitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, respiratory sensitizer, and specific target organ toxicant (single exposure). The target organ is the respiratory system . It may cause skin irritation, serious eye irritation, respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Relevant Papers A paper titled “A novel synthesis of tolunitriles by selective ammoxidation” reports a new approach to synthesize tolunitriles. Tolunitriles can be prepared by selective ammoxidation of methylbenzyl chlorides prepared by chloromethylation of toluene. The total yields can reach 83% and the selectivity of tolunitriles is almost 100% . Another paper titled “SYNTHESIS OF p-TOLUNITRILE IN SOLVENT” discusses the synthetic method for p-Tolunitrile composed of reacting p-toluic acid with urea in the presence of sulfamic acid in a certain solvent .

properties

IUPAC Name

4-methylbenzonitrile
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InChI

InChI=1S/C8H7N/c1-7-2-4-8(6-9)5-3-7/h2-5H,1H3
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InChI Key

VCZNNAKNUVJVGX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C#N
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Molecular Formula

C8H7N
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DSSTOX Substance ID

DTXSID6026169
Record name 1-Cyano-4-methylbenzene
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Molecular Weight

117.15 g/mol
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Physical Description

P-tolunitrile is a beige solid at 62.6 °F. (NTP, 1992)
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Boiling Point

423.7 °F at 760 mmHg (NTP, 1992)
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Flash Point

185 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
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Density

0.9805 at 86 °F (NTP, 1992) - Less dense than water; will float
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Product Name

p-Tolunitrile

CAS RN

104-85-8
Record name P-TOLUNITRILE
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Record name 4-Methylbenzonitrile
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Melting Point

85.1 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

With stirring (20 rpm), a turbine dryer is charged at room temperature with 8000 parts by weight of anhydrous sodium sulfate, 1602 parts by weight of 4-methylbenzaldehyde and 1149 parts by weight of hydroxylammonium sulfate. Following evacuation to 35 mbar, the mixture is heated to 80° C. and stirred at this temperature for 21/2 hours. It is subsequently heated at 125° C. at a pressure of 80 mbar and held for 10 minutes; the pressure is then reduced to 60 mbar and held for a further 20 minutes, during which a total of about 480 parts by weight of water are removed by distillation. The distillation of the nitrile is initiated and controlled by successive reduction of the pressure to 10 mbar and subsequent raising of the jacket temperature to 170° C. 1265 parts by weight of 4-methylbenzonitrile are obtained with a purity of over 98% (HPLC), and also 37 parts by weight of a mixed fraction essentially consisting of 4-methylbenzonitrile and 4-methylbenzaldehyde.
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Synthesis routes and methods II

Procedure details

A 1-bromo-4-methyl-benzene of general formula F-1, where B, R1, R2, R3 and R4 are as defined above is reacted with copper cyanide in a polar solvent as dimethylformamide at elevated temperature as for example 150-200° C. to obtain the 4-methyl-benzonitrile of general formula F-2. The 4-methyl-benzonitrile of general formula F-2 is brominated by the treatment with N-bromosuccinimide in refluxing tetrachloromethane in the presence of a radical initiator like AIBN to obtain the 4-Bromomethyl-benzonitrile of general formula F-3.
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Synthesis routes and methods III

Procedure details

In a flask p-xylene (1 ml), t-butyl nitrite (1 mmol), N-hydroxyphthalimide (0.1 mmol), and acetic acid (1 ml) were placed and were stirred at 60° C. in an atmosphere of argon gas (1 atm=0.101 MPa) for 20 hours. The resulting reaction mixture was analyzed to find that p-methylbenzaldehyde oxime, p-methylbenzaldehyde, and p-methylbenzonitrile were formed in yields of 60%, 3%, and 3%, respectively.
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Synthesis routes and methods IV

Procedure details

A Schlenk tube was charged with CuCN (108 mg, 1.21 mmol), NaI (150 mg, 1.00 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (190 μL, 1.21 mmol) and 4-chlorobenzene (0.95 mL, 8.01 mmol) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 20 h. The resulting black suspension was allowed to reach room temperature. Ethyl acetate (3 mL) and dodecane (internal GC standard, 230 μL) were added to the reaction mixture. A 50 μL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 60% yield of 4-methylbenzonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of p-Tolunitrile?

A1: The molecular formula of p-Tolunitrile is C8H7N, and its molecular weight is 117.15 g/mol.

Q2: What spectroscopic data are available for p-Tolunitrile?

A2: Numerous studies provide spectroscopic data for p-Tolunitrile, including:

  • Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule, particularly the characteristic nitrile (C≡N) stretch. [, , , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR data are available, providing detailed information about the hydrogen and carbon environments within the molecule. [, , , , , ]
  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule. [, ]
  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantitative analysis. []

Q3: What is the crystal structure of p-Tolunitrile?

A3: p-Tolunitrile crystallizes in the orthorhombic space group Pna21. The molecule is nearly planar, with weak π-π stacking interactions observed between molecules in the crystal lattice. []

Q4: Is p-Tolunitrile stable under ambient conditions?

A4: Yes, p-Tolunitrile is generally stable under typical laboratory conditions. [, ]

Q5: What solvents is p-Tolunitrile soluble in?

A5: p-Tolunitrile is soluble in various organic solvents, including benzene, toluene, tetrahydrofuran (THF), dichloromethane, and acetone. [, , , , , ]

Q6: Can p-Tolunitrile be used as a building block in organic synthesis?

A6: Yes, p-Tolunitrile serves as a versatile starting material for synthesizing various compounds. For instance, it's used in synthesizing 4-methyl-3-nitrobenzonitrile, an important intermediate in pesticide production. [, ]

Q7: Can p-Tolunitrile participate in cycloaddition reactions?

A7: Absolutely, p-Tolunitrile readily participates in cobalt-mediated [2+2+2] cycloaddition reactions with α,ω-diynes, forming pyridine-containing macrocycles. These reactions showcase p-Tolunitrile's utility in constructing complex molecular architectures. [, ]

Q8: Has p-Tolunitrile been used in the synthesis of covalent organic frameworks (COFs)?

A8: Recent research demonstrates the successful mechanochemical cyclotrimerization of p-Tolunitrile, paving the way for its use in synthesizing triazine-containing COFs. This solid-state approach offers advantages such as high yield and short reaction times. []

Q9: Have computational methods been employed to study p-Tolunitrile?

A9: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate various aspects of p-Tolunitrile, including:

  • Molecular geometry optimization: Predicting the most stable three-dimensional arrangement of atoms in the molecule. [, ]
  • Vibrational frequency calculations: Simulating the molecule's vibrational modes, aiding in the interpretation of experimental IR and Raman spectra. [, ]
  • Electronic structure analysis: Determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into the molecule's reactivity. []
  • Prediction of molecular properties: Calculating properties such as dipole moment, polarizability, and hyperpolarizability, which are relevant to its potential applications in nonlinear optics. []

Q10: How do structural modifications of p-Tolunitrile affect its reactivity?

A10: Studies have shown that introducing electron-donating or electron-withdrawing groups on the aromatic ring of p-Tolunitrile can significantly influence its reactivity in reactions like:

  • Oxidation: Electron-donating substituents increase the oxidation rate, while electron-withdrawing groups decrease it. [, ]
  • Nitrile hydrolysis: Electron-withdrawing groups on the aromatic ring can slow down the hydrolysis of p-Tolunitrile to p-toluic acid. []
  • Cycloaddition reactions: The presence of bulky substituents on the aromatic ring can hinder the approach of other reactants, potentially affecting the yield and selectivity of cycloaddition reactions. []

Q11: Are there strategies to enhance the stability of p-Tolunitrile in specific formulations?

A11: While p-Tolunitrile is generally stable, specific formulation strategies might be employed to enhance its stability depending on the intended application and environmental factors. This could include:

  • Choice of solvent: Selecting solvents in which p-Tolunitrile exhibits high stability and minimal degradation. []
  • Addition of stabilizers: Incorporating antioxidants or other stabilizing agents to prevent degradation due to oxidation or other chemical reactions. []
  • Packaging: Utilizing appropriate packaging materials to minimize exposure to light, moisture, or other factors that could compromise stability. []

Q12: What are the environmental considerations for p-Tolunitrile?

A12: While p-Tolunitrile offers various applications, responsible waste management and recycling strategies are crucial to mitigate its potential environmental impact. [] Research on biodegradable alternatives and substitutes could further contribute to sustainability efforts. []

Q13: Are there any known toxicological concerns with p-Tolunitrile?

A13: As with any chemical, handling p-Tolunitrile with care and following proper safety procedures are essential. Information about its toxicological profile can be found in its Safety Data Sheet (SDS). []

Q14: How has research on p-Tolunitrile evolved?

A14: Research on p-Tolunitrile has progressed significantly, from early studies on its synthesis and fundamental properties to its current applications in diverse fields. This evolution highlights its continuing importance in chemical research.

Q15: What are potential future directions for p-Tolunitrile research?

A15: Future research avenues could include:

  • Developing more efficient and environmentally friendly synthetic routes. []
  • Exploring its potential in material science, for example, in developing novel polymers or COFs with tailored properties. []
  • Investigating its applications in medicinal chemistry, particularly leveraging its structural motifs for developing new pharmaceutical agents. []
  • Furthering our understanding of its environmental fate and developing strategies for its sustainable use and disposal. []

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